4-nitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide
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Overview
Description
4-nitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, a pyridine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide typically involves the condensation of 4-nitrobenzoyl chloride with 4-aminopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Sodium methoxide in methanol or potassium carbonate in dimethylformamide (DMF).
Condensation: Aldehydes or ketones in the presence of an acid catalyst such as acetic acid.
Major Products Formed
Reduction: 4-amino-N-[(E)-pyridin-4-ylmethylideneamino]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Condensation: Schiff bases with different aldehydes or ketones.
Scientific Research Applications
4-nitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-nitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. Additionally, the pyridine ring can act as a ligand, binding to metal ions or receptors and modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-nitro-N-(pyridin-4-yl)benzamide: Similar structure but lacks the imine linkage.
4-amino-N-[(E)-pyridin-4-ylmethylideneamino]benzamide: Similar structure but with an amino group instead of a nitro group.
N-(pyridin-4-yl)pyridin-4-amine: Lacks the benzamide moiety.
Uniqueness
4-nitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide is unique due to the presence of both a nitro group and an imine linkage, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-nitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c18-13(11-1-3-12(4-2-11)17(19)20)16-15-9-10-5-7-14-8-6-10/h1-9H,(H,16,18)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZXVUIBUHQROD-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC=NC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=CC=NC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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